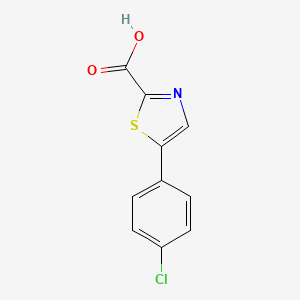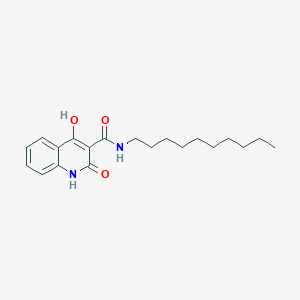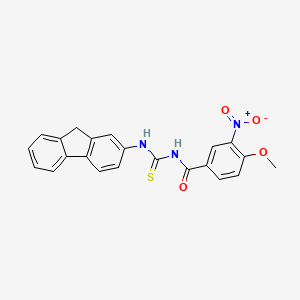![molecular formula C31H21ClN6O2 B12451977 N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B12451977.png)
N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines benzimidazole and phthalazine moieties, which may contribute to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core.
Introduction of Phthalazine Moiety: The benzimidazole intermediate is then reacted with a phthalic anhydride derivative under acidic conditions to introduce the phthalazine moiety.
Chlorination and Acetylation: The resulting compound is chlorinated using a chlorinating agent such as thionyl chloride, followed by acetylation with acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) can be employed to monitor the reaction progress and purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(4-bromophenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide
- N-[5-(4-fluorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide
Uniqueness
N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide is unique due to the presence of the chlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with tailored properties for specific applications .
Properties
Molecular Formula |
C31H21ClN6O2 |
|---|---|
Molecular Weight |
545.0 g/mol |
IUPAC Name |
N-[5-(4-chlorophenyl)benzimidazolo[2,1-a]phthalazin-10-yl]-2-(4-methyl-1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C31H21ClN6O2/c1-18-22-6-2-5-9-25(22)31(40)37(35-18)17-28(39)33-21-14-15-27-26(16-21)34-30-24-8-4-3-7-23(24)29(36-38(27)30)19-10-12-20(32)13-11-19/h2-16H,17H2,1H3,(H,33,39) |
InChI Key |
FJNPGQJZAGBJDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)NC3=CC4=C(C=C3)N5C(=N4)C6=CC=CC=C6C(=N5)C7=CC=C(C=C7)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(benzylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl]propanamide](/img/structure/B12451908.png)
![(3-Fluorophenyl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone](/img/structure/B12451912.png)
![2-(2-Methyl-5,7-bis(pentafluoroethyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12451915.png)
![2-[(3,4,5-Trimethoxyphenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B12451922.png)

![N'-[(3Z)-5-bromo-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-4-methoxybenzohydrazide](/img/structure/B12451931.png)
![methyl 2-[(1E)-2-[3-(diethylamino)-1-oxobenzo[f]chromen-2-yl]ethenyl]-6-methoxybenzoate](/img/structure/B12451946.png)
![2-bromo-4-chloro-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol](/img/structure/B12451953.png)
![3-(3-Isopropyl-5-methyl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-1-yl 4-methylbenzenesulfonate](/img/structure/B12451959.png)
![N',N''-[oxybis(benzene-4,1-diylcarbonyl)]bis[3-(4-nitrophenoxy)benzohydrazide]](/img/structure/B12451963.png)
![3-amino-6-(4-chlorophenyl)-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12451976.png)
![(1R,2S)-2-{[2-(phenoxyacetyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B12451994.png)
